molecular formula C18H17BrCl2N2OS B2495354 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1025466-36-7

3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2495354
CAS No.: 1025466-36-7
M. Wt: 460.21
InChI Key: LTJAXAYQJOYTCK-UHFFFAOYSA-M
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Description

3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C18H17BrCl2N2OS and its molecular weight is 460.21. The purity is usually 95%.
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Biological Activity

3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (CAS Number: 1025466-36-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C18H17BrCl2N2OSC_{18}H_{17}BrCl_2N_2OS with a molecular weight of approximately 460.21 g/mol. The presence of the dichlorophenyl group and the imidazo-thiazine structure suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H17BrCl2N2OSC_{18}H_{17}BrCl_2N_2OS
Molecular Weight460.21 g/mol
CAS Number1025466-36-7

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Thiazole and imidazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, compounds containing similar moieties have demonstrated cytotoxic effects on various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation .

A study evaluating a series of thiazole-based compounds found that certain substitutions significantly enhanced their antiproliferative activity against cancer cell lines such as MCF-7 and HeLa . The presence of electron-withdrawing groups like chlorine was noted to increase potency.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro studies indicate that similar compounds can reduce the production of pro-inflammatory cytokines . The anti-inflammatory mechanism is likely mediated through the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl) enhances biological activity by increasing electron density at reactive sites.
  • Ring Structure : The imidazo-thiazine framework is essential for maintaining structural integrity and facilitating interactions with biological targets.

Research on related thiazole compounds suggests that modifications at specific positions can lead to significant changes in potency and selectivity .

Case Studies

Several studies have explored the biological activities of thiazole and imidazole derivatives:

  • Antimicrobial Study : A derivative similar to our compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Anticancer Activity : A study found that a thiazole derivative exhibited an IC50 value of 10 µM against HeLa cells, indicating significant cytotoxicity .
  • Anti-inflammatory Activity : Compounds with similar structures were shown to reduce TNF-alpha levels in RAW264.7 macrophages by up to 50% at concentrations of 25 µM .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N2OS.BrH/c19-13-7-8-15(16(20)11-13)18(23)12-21(14-5-2-1-3-6-14)17-22(18)9-4-10-24-17;/h1-3,5-8,11,23H,4,9-10,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJAXAYQJOYTCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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